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molecular formula C12H12ClNO B1366223 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole CAS No. 137090-44-9

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Cat. No. B1366223
M. Wt: 221.68 g/mol
InChI Key: DQTOUJFUSUPWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825144B2

Procedure details

32.8 g (137 mmol) of 4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride were suspended in 165 ml of dichloromethane. 17.5 g (151 mmol) of methanesulfonyl chloride were added. The reaction was stirred at reflux up to full conversion (HPLC). Subsequently, 200 ml of ethylene glycol dimethyl ether were added, and the dichloromethane was distilled off under reduced pressure. The reaction mixture was cooled to 15° C. and 250 ml of water were added. The mixture was stirred at 15° C. for 1 hour. The precipitated product was isolated by filtration with suction, washed with water and dried at elevated temperature under reduced pressure.
Name
4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
165 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[N+:4]([O-])=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].CS([Cl:21])(=O)=O.COCCOC>ClCCl>[Cl:21][CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8] |f:0.1|

Inputs

Step One
Name
4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride
Quantity
32.8 g
Type
reactant
Smiles
Cl.CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C)[O-]
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
COCCOC
Step Four
Name
Quantity
165 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux up to full conversion (HPLC)
DISTILLATION
Type
DISTILLATION
Details
the dichloromethane was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
250 ml of water were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 15° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated by filtration with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at elevated temperature under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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